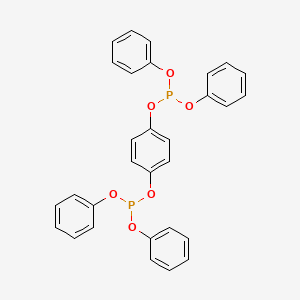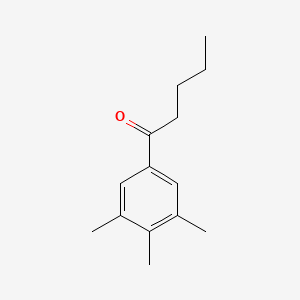![molecular formula C39H74ClNO2 B14608887 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1) CAS No. 60273-50-9](/img/structure/B14608887.png)
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with two hexadecyloxy groups and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with hexadecyloxy groups. This can be achieved through a Friedel-Crafts alkylation reaction, where hexadecyloxy groups are introduced to the phenyl ring using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Following the substitution, the methanamine group is introduced through a nucleophilic substitution reaction. This involves reacting the substituted phenyl ring with a suitable amine source under controlled conditions. The final step involves the formation of the hydrogen chloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the amine group can form hydrogen bonds or ionic interactions with amino acid residues in enzymes, affecting their catalytic function. Additionally, the hydrophobic hexadecyloxy groups can interact with lipid membranes, influencing cellular processes.
類似化合物との比較
1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) can be compared with other similar compounds, such as:
1-[3,5-Bis(alkyloxy)phenyl]methanamine: Similar structure but with different alkyl chain lengths, affecting solubility and reactivity.
1-[3,5-Bis(alkyloxy)phenyl]methanamine derivatives: Various derivatives with different functional groups, leading to diverse chemical and biological properties.
The uniqueness of 1-[3,5-Bis(hexadecyloxy)phenyl]methanamine–hydrogen chloride (1/1) lies in its specific substitution pattern and the presence of the hydrogen chloride salt, which can influence its solubility, stability, and reactivity.
特性
CAS番号 |
60273-50-9 |
|---|---|
分子式 |
C39H74ClNO2 |
分子量 |
624.5 g/mol |
IUPAC名 |
(3,5-dihexadecoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C39H73NO2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-38-33-37(36-40)34-39(35-38)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-35H,3-32,36,40H2,1-2H3;1H |
InChIキー |
ZNUVIKOZVSJJLD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CN)OCCCCCCCCCCCCCCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)



![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)



